Cerevisterol

Description

Contextualization of Cerevisterol (B30100) within Sterol Research and Fungal Metabolites

This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is classified as a sterol, a class of organic molecules characterized by a specific four-ring steroid structure. wikipedia.org It is a derivative of ergosterol (B1671047), the primary sterol found in fungi, analogous to cholesterol in animals. researchgate.net The biosynthesis of this compound is linked to the metabolic pathways of ergosterol in various fungal species. nih.gov Its discovery and subsequent identification in numerous fungi, including common mushrooms and endophytic fungi, have positioned it as a significant fungal metabolite. wikipedia.orgmdpi.com The study of fungal metabolites like this compound is a burgeoning area of natural product research, as these compounds often possess unique chemical structures and potent biological activities. uni-tuebingen.demdpi.com

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first discovered in 1928 as a component of crude yeast (Saccharomyces cerevisiae) sterols that remained after the industrial production of ergosterol. wikipedia.org The purification and initial characterization of this compound were carried out by chemists Edna M. Honeywell and Charles E. Bills, who published their findings in 1932. wikipedia.org They successfully isolated 10 grams of this compound from a massive 4,500 kilograms of dry yeast, highlighting its relatively low abundance. wikipedia.org A key property they noted was its high melting point of 265.3 °C, which is considerably higher than that of other sterols, and its insolubility in hexane, which aided in its purification. wikipedia.org The chemical formula was later determined to be C₂₈H₄₆O₃. The definitive structure of this compound was established in 1954 through comparison with a synthetically produced sample derived from ergosterol. wikipedia.org

Significance of this compound as a Bioactive Natural Product in Preclinical Studies

The importance of this compound in contemporary research stems from its diverse bioactive properties demonstrated in preclinical studies. biomol.commdpi.com These in vitro and in vivo investigations have highlighted its potential in several therapeutic areas. Notably, this compound has exhibited anti-inflammatory, antimicrobial, and anticancer activities. biomol.comcaymanchem.com Its ability to modulate various cellular signaling pathways, such as the NF-κB and MAPK pathways, underscores its potential as a lead compound for drug discovery. mdpi.comnih.gov The ongoing exploration of natural products for novel therapeutic agents continues to drive interest in the pharmacological profile of this compound. nih.govnih.gov

Detailed Research Findings

Preclinical studies have revealed several key bioactivities of this compound, which are summarized below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was found to inhibit the production of key inflammatory mediators. mdpi.comnih.gov

Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): this compound significantly suppressed the production of NO and PGE2 in a dose-dependent manner. mdpi.comresearchgate.net This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net

Reduction of Pro-inflammatory Cytokines: The compound was also shown to decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov

Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comresearchgate.net It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling cascade, which plays a role in the anti-inflammatory and antioxidant response. mdpi.comresearchgate.net

Interactive Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

| Bio-Marker | Effect of this compound Treatment | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Inhibition of production mdpi.com | iNOS mdpi.com |

| Prostaglandin E2 (PGE2) | Inhibition of production biomol.com | COX-2 mdpi.com |

| TNF-α | Reduction in expression mdpi.com | NF-κB, MAPK mdpi.com |

| IL-1β | Reduction in expression mdpi.com | NF-κB, MAPK mdpi.com |

| IL-6 | Reduction in expression mdpi.com | NF-κB, MAPK mdpi.com |

Antimicrobial Activity

This compound has shown activity against a range of pathogenic microbes.

Antibacterial Effects: It has been found to be active against several bacterial strains, including Salmonella typhi, Staphylococcus aureus, and Enterococcus faecalis. biomol.comcaymanchem.com However, it did not show activity against Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, or Bacillus subtilis at the tested concentrations. biomol.com

Antifungal Effects: this compound has demonstrated inhibitory activity against the fungus Aspergillus niger. biomol.comresearchgate.net

Resistance Modifying Activity: Interestingly, at sub-inhibitory concentrations, this compound was found to modify the activity of conventional antibiotics like ampicillin (B1664943), ciprofloxacin, erythromycin (B1671065), and tetracycline, in some cases potentiating their effects. researchgate.net

Interactive Table 2: Antimicrobial Spectrum of this compound

| Microorganism | Activity (MIC in µg/mL) | Reference |

| Salmonella typhi | 25 | biomol.com |

| Staphylococcus aureus | 25 | biomol.com |

| Enterococcus faecalis | 50 | biomol.com |

| Aspergillus niger | 25 | biomol.com |

Anticancer Activity

Preclinical studies have indicated that this compound possesses cytotoxic effects against certain cancer cell lines. biomol.comresearchgate.net

Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of human breast cancer (MCF-7, MDA-MB-231) and colon cancer (Caco-2) cells. biomol.comcaymanchem.com However, it did not show significant activity against prostate cancer (PC3), pancreatic cancer (PANC-1), or lung cancer (A549) cell lines at the concentrations tested. biomol.com

Cytotoxicity: The compound has also been reported to be cytotoxic to mouse P388 leukemia cells. wikipedia.org

Interactive Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Effect (EC50 in µM) | Reference |

| MCF-7 | Breast Cancer | 64.5 | biomol.com |

| MDA-MB-231 | Breast Cancer | 52.4 | biomol.com |

| Caco-2 | Colon Cancer | 37.6 | biomol.com |

| P388 | Mouse Leukemia | Cytotoxic | wikipedia.org |

Neuroprotective Properties

While research in this area is still emerging, some studies suggest that compounds from the class of fungal sterols may have neuroprotective potential. researchgate.net Further investigation is needed to specifically determine the neuroprotective effects of this compound.

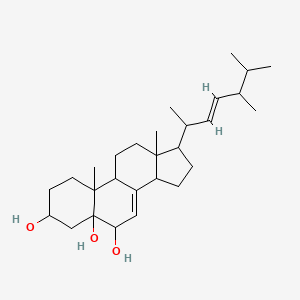

Structure

2D Structure

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+ |

InChI Key |

ARXHRTZAVQOQEU-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |

Synonyms |

cerevisterol ergosta-7,22E-diene-3beta,5alpha,6beta-triol |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of Cerevisterol

Natural Biological Sources of Cerevisterol (B30100)

This compound is broadly distributed within the fungal kingdom and has been isolated from numerous species. wikipedia.org Its discovery and subsequent identification in various fungi have been the subject of extensive research, revealing a range of producers from common yeasts to wood-decaying mushrooms and endophytic fungi.

Fungal Genera Producing this compound

Several fungal genera are known to produce this compound. The following subsections detail some of the most well-documented sources.

The initial discovery and isolation of this compound occurred in 1928 from crude sterols of Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast. wikipedia.org Chemists Edna M. Honeywell and Charles E. Bills were the first to purify the compound from residual yeast following the manufacturing of ergosterol (B1671047). wikipedia.org They were able to isolate 10 grams of this compound from a substantial 4,500 kilograms of dry yeast, underscoring its presence, albeit in relatively low concentrations compared to other sterols. wikipedia.org The biosynthesis of sterols, including intermediates like this compound, in S. cerevisiae is a complex process influenced by factors such as growth rate. nih.govnih.govuniprot.orgmdpi.com

This compound has been isolated from wood-decaying mushrooms of the Trametes genus, specifically Trametes gibbosa and Trametes elegans. researchgate.netmdpi.comingentaconnect.comresearchgate.net Bioactivity-guided isolation from methanol (B129727) extracts of these mushrooms led to the identification of this compound as a significant antimicrobial compound. ingentaconnect.comresearchgate.net Research has demonstrated its inhibitory effects against various pathogenic microbes. researchgate.netingentaconnect.comresearchgate.net The presence of this compound in these species highlights their potential as a natural source of this bioactive compound. researchgate.netucc.edu.gh

The endophytic fungi of the Fusarium genus are notable producers of this compound. It has been isolated from Fusarium solani, an endophytic fungus found in the plant Aponogeton undulatus. medchemexpress.comnih.govnih.govresearchgate.net Similarly, Fusarium equiseti, isolated from the salt-tolerant plant Salicornia bigelovii, has been shown to produce this compound along with other known compounds. researchgate.netfrontiersin.orgrsc.org Furthermore, analysis of the mycelium of Fusarium oxysporum has identified this compound as one of its major sterol components, alongside ergosterol and ergosterol peroxide. cdnsciencepub.comdntb.gov.ua Chemical constituent analysis of endophytic F. oxysporum has also confirmed the presence of this compound. wikipedia.orgcaymanchem.comnih.govresearchgate.netcaymanchem.comsemanticscholar.org

An endophytic strain of Gliocladium sp., isolated from the Amazonian plant Strychnos cf. toxifera, has been found to produce a number of compounds, including this compound. chemfaces.comnih.govresearchgate.net The ethyl acetate (B1210297) extract of the fermented broth of this fungus yielded this compound, along with other steroids and a diketopiperazine alkaloid. nih.govresearchgate.net This discovery points to the biosynthetic capabilities of endophytic fungi within this genus. researchgate.net

The fruiting bodies of the edible mushroom Agaricus blazei have been identified as a source of this compound. medchemexpress.comabmole.comchemondis.commedchemexpress.com This steroid has been isolated from this species, contributing to the understanding of its chemical composition. medchemexpress.comabmole.comchemondis.commedchemexpress.com

Fungal Sources of this compound

| Fungal Genus | Species | Source Type | Reference(s) |

| Saccharomyces | cerevisiae | Yeast | wikipedia.orgcaymanchem.comchembk.comresearchgate.net |

| Trametes | gibbosa, elegans | Wood-decaying mushroom | researchgate.netmdpi.comingentaconnect.comresearchgate.netresearchgate.neteurekaselect.com |

| Fusarium | solani, equiseti, oxysporum | Endophytic fungus | medchemexpress.comnih.govnih.govresearchgate.netfrontiersin.orgrsc.orgcdnsciencepub.comdntb.gov.uaresearchgate.net |

| Gliocladium | sp. | Endophytic fungus | chemfaces.comnih.govresearchgate.net |

| Agaricus | blazei | Edible mushroom | medchemexpress.comabmole.comchemondis.commedchemexpress.comnp-mrd.org |

| Penicillium | sp. | Marine-derived fungus | researchgate.net |

Pleurotus tuber-regium

Plant Species Containing this compound

While predominantly found in fungi, this compound has also been isolated from some plant species, often from endophytic fungi living within the plant tissues. For example, an endophytic Fusarium solani strain isolated from the plant Aponogeton undulatus was found to produce this compound. mdpi.comnih.govresearchgate.netnih.gov It has also been isolated from an endophytic Gliocladium sp. from the plant Strychnos cf. toxifera. chemfaces.com

Research Findings on this compound Isolation

The isolation of this compound from these natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound.

| Source Organism | Part Used | Key Findings |

| Aspergillus sydowi | Deep-sea isolate | Identified as a producer of this compound. wikipedia.orgresearchgate.net |

| Ganoderma lucidum | Fruiting bodies | This compound isolated alongside other steroids and triterpenoids. chemfaces.comresearchgate.net |

| Hericium erinaceus | Fruiting bodies | Isolated as one of several bioactive compounds. chemfaces.commdpi.comresearchgate.net |

| Hericium alpestre | Cultures | Found to produce this compound. cjnmcpu.commdpi.com |

| Trichoderma sp. | Fungal culture | Identified as a source of this compound. caymanchem.commdpi.com |

| Pleurotus tuber-regium | Mycelia | This compound isolated from ethanolic extracts. researchgate.net |

| Penicillium levitum | Marine-derived culture | This compound extracted from the culture broth. tandfonline.comnih.govnih.gov |

| Aponogeton undulatus | Endophytic Fusarium solani | The endophytic fungus was found to be the source of this compound. mdpi.comnih.gov |

Isolation and Purification Methodologies for this compound

The isolation and purification of this compound from its natural sources involve a series of methodical steps to ensure the compound is obtained in a pure form for further study and characterization.

Extraction Techniques from Biological Matrices

The initial step in isolating this compound involves extracting it from the complex biological matrix of the source organism. This process aims to separate the desired compound from other cellular components.

A common approach involves the use of organic solvents. For instance, the hydroethanolic extract of a plant source was suspended in distilled water and then successively extracted with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. amazonaws.com This liquid-liquid extraction (LLE) method partitions compounds based on their solubility in the different solvents. amazonaws.comnih.gov Another technique is solid-phase extraction (SPE), which is also widely used for the purification of compounds from various matrices. nih.govmdpi.com

Modern extraction techniques that can be applied to biological solids include pressurized liquid extraction and supercritical fluid extraction, which offer the advantage of combining extraction and cleanup in a single step. researchgate.net

Chromatographic Separation Protocols

Following initial extraction, chromatographic techniques are crucial for separating this compound from other extracted compounds.

Column Chromatography: This is a widely used method for the purification of this compound. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically mixtures of n-hexane and ethyl acetate, or ethyl acetate and methanol. amazonaws.com Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and analysis of this compound. mdpi.com It can confirm the purity of the isolated compound, which is often greater than 95%. mdpi.com

Crystallization Methods for this compound Purification

Crystallization is the final step in obtaining highly purified this compound. The choice of solvent is critical for forming well-defined crystals.

When crystallized from ethyl alcohol , this compound forms elongated prisms. wikipedia.org

Crystallization in acetone or ethyl acetate yields broad hexagonal prisms. wikipedia.org

The purified this compound appears as a white, amorphous solid. wikipedia.org

Biosynthetic Pathways of Cerevisterol

Ergosterol (B1671047) as a Precursor in Cerevisterol (B30100) Biosynthesis

The journey to this compound begins with ergosterol, a vital component of fungal cell membranes. nih.gov The structural foundation of this compound is derived directly from ergosterol, as determined by chemical synthesis studies. smolecule.comwikipedia.org The biosynthesis of ergosterol itself is a complex process, divided into three main stages: the synthesis of mevalonate, the formation of farnesyl pyrophosphate (FPP), and the subsequent conversion of FPP to ergosterol. nih.gov This final stage, occurring primarily in the endoplasmic reticulum, involves at least 15 enzymatic steps. nih.govnih.gov

The ergosterol biosynthetic pathway is a high-energy-consuming process, requiring significant input of ATP and NADPH. nih.gov Key enzymes in this pathway, such as squalene (B77637) epoxidase (ERG1) and lanosterol (B1674476) synthase (ERG7), are essential for the initial formation of the sterol structure. nih.gov The entire pathway is tightly regulated at multiple levels to maintain appropriate sterol levels within the cell. frontiersin.org

Enzymatic Transformations and Oxidative Steps in the this compound Pathway

The conversion of ergosterol to this compound involves specific enzymatic transformations, primarily oxidative steps that introduce hydroxyl groups to the ergosterol backbone. smolecule.com While the precise enzymatic machinery dedicated to this compound synthesis is not fully elucidated, the process is understood to involve the oxidation of ergosterol. researchgate.net

The key structural difference between ergosterol and this compound is the presence of three hydroxyl groups in this compound at the 3β, 5α, and 6β positions. smolecule.com The formation of these hydroxyl groups from the ergosterol precursor necessitates a series of regio- and stereoselective enzymatic reactions. nih.govmdpi.com These transformations likely involve enzymes such as hydroxylases and potentially epoxidases, which are known to participate in sterol modifications.

Research suggests that singlet oxygen can react with ergosterol to form ergosterol epidioxide (EEP), which can then be rearranged enzymatically. researchgate.net This highlights the role of oxidative processes in modifying the ergosterol structure. The enzymes responsible for these transformations are crucial for the specific placement of the hydroxyl groups that define this compound.

Genetic and Metabolic Engineering Approaches for this compound Production

The production of this compound can be enhanced through genetic and metabolic engineering of microorganisms like Saccharomyces cerevisiae. smolecule.comnih.govnih.gov Given that ergosterol is the direct precursor, strategies often focus on increasing the flux through the ergosterol biosynthetic pathway. frontiersin.org

Overexpression of key genes in the ergosterol pathway can lead to higher precursor availability for this compound synthesis. frontiersin.org For instance, upregulating the expression of genes encoding enzymes like HMG-CoA reductase (Hmg1/2) or squalene synthase (ERG9) can boost the production of ergosterol and its derivatives. nih.govnih.gov Furthermore, the introduction of heterologous genes or the modification of existing ones can be employed to enhance specific enzymatic steps leading to this compound. nih.govfrontiersin.orgmdpi.com

Advanced genetic engineering tools, such as CRISPR-Cas9, offer precise control over genome editing, allowing for the targeted modification of metabolic pathways. nih.govcellculturecompany.com These techniques can be used to introduce new enzymatic activities or to optimize the expression of endogenous enzymes involved in the conversion of ergosterol to this compound. By fine-tuning the metabolic network, it is possible to channel more of the precursor pool towards the desired product, thereby increasing the yield of this compound. mdpi.comresearchgate.net

Table 1: Key Enzymes in the Ergosterol Biosynthetic Pathway

| Enzyme | Gene | Function |

| Acetyl-CoA C-acetyltransferase | ERG10 | Condensation of two acetyl-CoA molecules. nih.gov |

| HMG-CoA synthase | ERG13 | Forms 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov |

| HMG-CoA reductase | HMG1/2 | Reduces HMG-CoA to mevalonate. nih.gov |

| Squalene epoxidase | ERG1 | Epoxidation of squalene. nih.govnih.gov |

| Lanosterol synthase | ERG7 | Cyclization of 2,3-oxidosqualene (B107256) to lanosterol. nih.govnih.gov |

| Lanosterol 14-alpha-demethylase | ERG11 (CYP51) | Demethylation of lanosterol. nih.govnih.gov |

| Sterol C-5 desaturase | ERG3 | Introduces a double bond at the C-5 position. nih.gov |

| Sterol C-22 desaturase | ERG5 | Introduces a double bond at the C-22 position. nih.gov |

| Sterol C-24 reductase | ERG4 | Reduces the double bond at the C-24 position. nih.gov |

Chemical Synthesis and Structural Derivatization of Cerevisterol

Total Synthesis Strategies for Cerevisterol (B30100)

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a definitive confirmation of a molecule's structure and allows for the creation of analogs not found in nature. The total synthesis of this compound often involves intricate strategies to control the stereochemistry of its multiple chiral centers.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, through a series of disconnections of chemical bonds. This process is repeated until readily available starting materials are identified.

The synthesis of a complex molecule like this compound relies on the formation of key synthetic intermediates through carefully planned reaction sequences. These sequences often involve a series of transformations to build up the carbon skeleton and introduce the necessary functional groups with the correct stereochemistry.

Common reaction sequences in steroid synthesis that could be applicable to this compound include:

Chain extension via SN2 reactions : This can be used to build the sterol side chain. For example, an appropriate alkyl halide can be reacted with a nucleophile to extend a carbon chain. lumenlearning.com

Cyclization reactions : To construct the characteristic four-ring steroid nucleus, various cyclization strategies can be employed, such as intramolecular aldol (B89426) reactions or Diels-Alder reactions.

Functional group interconversions : Throughout the synthesis, functional groups are often protected and deprotected, or converted into other functional groups as needed for subsequent reaction steps.

The choice of specific reagents and reaction conditions is crucial to ensure the desired outcome and avoid unwanted side reactions.

A major challenge in the total synthesis of this compound is the control of stereochemistry at its multiple chiral centers. Stereoselective synthesis aims to produce a single stereoisomer of the target molecule. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts.

For instance, stereoselective reduction of a ketone can be used to create a specific alcohol stereocenter. Similarly, stereoselective alkylation reactions can be employed to introduce substituents at specific positions with the desired spatial orientation. The development of highly stereoselective reactions is a key area of research in organic synthesis and is essential for the efficient total synthesis of complex natural products like this compound. mdpi.comnih.gov

Key Synthetic Intermediates and Reaction Sequences

Semisynthesis and Chemical Modification of this compound

Semisynthesis starts from a naturally occurring compound that is structurally related to the target molecule. This approach can be more efficient than total synthesis, as a significant portion of the molecular structure is already in place. Ergosterol (B1671047), a readily available yeast sterol, is a common starting material for the semisynthesis of this compound. wikipedia.org In 1954, the structure of this compound was confirmed by its chemical synthesis from ergosterol. wikipedia.org

The synthesis of novel derivatives of this compound allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents. jdigitaldiagnostics.com Modifications can be made to various parts of the this compound molecule to investigate how these changes affect its biological activity.

For example, new derivatives can be created by:

Esterification or etherification of the hydroxyl groups : This can alter the polarity and bioavailability of the molecule.

Modification of the side chain : Changes to the length or branching of the side chain can influence how the molecule interacts with biological targets.

Introduction of new functional groups : Adding groups such as halogens, nitrogen-containing moieties, or different oxygen functionalities can lead to new biological properties.

These synthetic efforts have led to the creation of a variety of this compound analogs, some of which have shown interesting biological profiles. researchgate.netresearchgate.net

Targeted modifications at specific functional groups and the steroidal skeleton of this compound can provide valuable insights into its mechanism of action.

Steroidal Skeleton Modification: Alterations to the steroidal skeleton, while more challenging, can lead to significant changes in the molecule's shape and flexibility. This can include the cleavage of rings to form secosteroids or the rearrangement of the ring system. mdpi.com Such modifications can result in compounds with novel biological activities.

Preclinical Biological Activities and Mechanistic Studies of Cerevisterol

Antimicrobial Activity of Cerevisterol (B30100)

This compound has demonstrated a notable spectrum of antimicrobial effects, inhibiting the growth of various fungi and bacteria. These activities have been primarily evaluated through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC).

Antifungal Efficacy

Research has highlighted the potential of this compound against several fungal species. Bioactivity-guided isolation from wood-decaying mushrooms, Trametes gibbosa and Trametes elegans, identified this compound as an active antifungal agent. ingentaconnect.com Studies have shown its efficacy against Aspergillus niger, with a reported MIC of 25 μg/mL and a Minimum Bactericidal Concentration (MBC) of 100 μg/mL. ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com While its activity against Aspergillus flavus and Aspergillus tamarii was also investigated, specific inhibitory concentrations for these strains were not detailed in the available research. ingentaconnect.comingentaconnect.com Other research has also noted this compound's activity against Aspergillus niger. ingentaconnect.com

Antibacterial Potential

This compound has shown promise as an antibacterial agent against both Gram-positive and Gram-negative bacteria. Studies have documented its inhibitory effects against several clinically relevant pathogens.

Specifically, this compound has demonstrated significant activity against Salmonella typhi and Staphylococcus aureus, with a consistent MIC of 25 μg/mL reported in multiple studies. ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com The MBC for S. typhi was found to be 50 μg/mL, and for S. aureus, it was 100 μg/mL. ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com

Against Enterococcus faecalis, this compound exhibited an MIC of 50 μg/mL and an MBC of 200 μg/mL. ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|

| Aspergillus niger | 25 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com | 100 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com |

| Salmonella typhi | 25 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com | 50 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com |

| Staphylococcus aureus | 25 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com | 100 ingentaconnect.comresearchgate.netresearchgate.netingentaconnect.com |

Antiviral Effects

While the primary focus of the reviewed literature is on antibacterial and antifungal activities, there is a mention of this compound being extracted from Viola diffusa and evaluated for anti-hepatitis B virus (HBV) activity. However, the study concluded that this compound had no effect on the levels of HBsAg or HBeAg in HepG2.2.15 cells. frontiersin.org Further research is needed to explore any potential antiviral properties of this compound.

Resistance Modifying Activities of this compound

A significant finding is the ability of this compound to modify the activity of conventional antibiotics. At sub-inhibitory concentrations (3 μg/mL), this compound was found to potentiate the effects of several antibiotics. ingentaconnect.comingentaconnect.com For instance, it enhanced the activity of erythromycin (B1671065) against S. aureus and S. typhi by four and two times, respectively. ingentaconnect.com Similarly, the activity of ampicillin (B1664943) against S. aureus and Enterococcus faecalis was increased by two and three-fold, respectively. ingentaconnect.com The activity of amoxicillin (B794) against K. pneumoniae and E. coli was also potentiated two-fold in the presence of sub-inhibitory concentrations of this compound. ingentaconnect.com This suggests that this compound could potentially be used in combination therapies to combat antibiotic resistance.

Antiproliferative and Cytotoxic Activities of this compound

In addition to its antimicrobial properties, this compound has been investigated for its potential to inhibit the growth of cancer cells.

Selectivity Against Various Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of this compound against a range of human cancer cell lines. Research has shown that this compound exhibits potent growth inhibitory activities against MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and Caco-2 (colorectal cancer) cells, with reported EC50 values of 32.4 μM, 41.5 μM, and 37.56 μM, respectively. frontiersin.org Another study reported moderate activity of this compound against these same cell lines with IC50 values ranging from 32.4 to 41.5 µM. researchgate.net

While the provided outline lists several other cell lines (MDA-MB-435, HCT-8, SF-295, P388 leukemia cells, A549 human alveolar epithelial cells), specific data on the antiproliferative activity of this compound against these particular lines were not found in the reviewed search results. However, one study mentioned the isolation of this compound from the fungus Curvularia trifolii, which showed antiproliferative activity against A549 cells, but the activity was attributed to another compound, brefeldin-A. scielo.org.mx

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | EC50/IC50 (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | 32.4 frontiersin.org |

| MDA-MB-231 | Breast Cancer | 41.5 frontiersin.org |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The balance between cell proliferation and programmed cell death, or apoptosis, is critical for tissue homeostasis, and its disruption is a hallmark of cancer. researchgate.net Some natural compounds can exert anti-cancer effects by inducing cell cycle arrest, which halts cell division, and by triggering apoptosis to eliminate malignant cells. frontiersin.orgnih.gov

While direct and extensive studies on this compound's role in apoptosis and cell cycle arrest are still emerging, its known cytotoxic effects and inhibitory actions on key cellular processes provide a mechanistic basis for these activities. wikipedia.org The inhibition of DNA polymerase alpha, a critical enzyme for DNA replication, is a key mechanism that can lead to cell cycle arrest, particularly in the G1 phase, by blocking the primary step of DNA synthesis. nih.gov This disruption of DNA replication can trigger cellular stress responses that, if unresolved, lead to the activation of apoptotic pathways. nih.gov Studies have shown that this compound is cytotoxic to various mammalian cancer cell lines, including mouse P388 leukemia cells and A549 human alveolar epithelial cells, an activity attributed in part to its inhibition of DNA polymerase alpha. wikipedia.orgchemfaces.com This cytotoxic action implies the induction of cell death, likely through apoptosis.

Modulation of Proliferation-Related Signaling Pathways

Abnormal cell proliferation is a fundamental characteristic of cancer, driven by the dysregulation of multiple signaling pathways. researchgate.net this compound has been shown to modulate several of these key cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of both inflammation and cell proliferation. researchgate.netoaepublish.com Research demonstrates that this compound is a potent inhibitor of NF-κB activation. wikipedia.orgsmolecule.com By suppressing the NF-κB pathway, this compound can interfere with the transcription of genes involved in cell proliferation and survival.

Furthermore, this compound significantly suppresses the MAPK signaling pathways, including the phosphorylation of c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38. nih.govresearchgate.netnih.gov These kinases are crucial for transmitting signals from the cell surface to the nucleus to control cell growth and division. frontiersin.org By inhibiting these pathways, this compound can disrupt the signaling network that promotes uncontrolled proliferation in cancer cells. The compound also inhibits the transactivation of Activator Protein-1 (AP-1), a transcription factor that works in concert with NF-κB to regulate genes controlling proliferation and survival. nih.govresearchgate.net

Inhibition of DNA Polymerase Alpha Activity

One of the most specific molecular actions of this compound identified in preclinical studies is its inhibition of the eukaryotic enzyme DNA polymerase alpha. wikipedia.orgchemfaces.com This enzyme is essential for the initiation of DNA replication in eukaryotic cells. Studies investigating terpenoids from the mushroom Ganoderma lucidum identified this compound as a selective inhibitor of DNA polymerase alpha. nih.govresearchgate.net Unlike other isolated compounds that inhibited multiple DNA polymerases, this compound's inhibitory activity was specific to the alpha isoform. chemfaces.comnih.gov This selective inhibition suggests a targeted mechanism of action, distinguishing it from broader-acting DNA synthesis inhibitors. The activity was confirmed in multiple studies, highlighting it as a key cytotoxic mechanism of the compound. chemfaces.comsmolecule.comnih.gov

Anti-inflammatory Mechanisms of this compound

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Macrophages play a central role in this process by releasing a variety of pro-inflammatory mediators. nih.gov this compound has demonstrated significant anti-inflammatory properties in preclinical models, primarily by targeting the production of these mediators and modulating the underlying signaling pathways in activated macrophages. researchgate.netresearchgate.net

Inhibition of Inflammatory Mediators

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, have shown that this compound effectively suppresses the production of key inflammatory molecules. nih.govnih.gov It dose-dependently inhibits the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). smolecule.comnih.gov This effect is achieved by reducing the protein expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net

Furthermore, this compound significantly attenuates the expression and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netnih.gov The suppression of these cytokines is a critical aspect of its anti-inflammatory profile, as they are pivotal in amplifying and sustaining inflammatory responses. nih.gov

| Inflammatory Mediator | Effect of this compound | Mechanism | Cell Model |

|---|---|---|---|

| Nitric Oxide (NO) | Suppression | Inhibition of iNOS expression | LPS-stimulated RAW 264.7 macrophages |

| Prostaglandin E2 (PGE2) | Suppression | Inhibition of COX-2 expression | LPS-stimulated RAW 264.7 macrophages |

| Tumor Necrosis Factor-α (TNF-α) | Suppression | Downregulation of mRNA and protein expression | LPS-stimulated RAW 264.7 macrophages |

| Interleukin-1β (IL-1β) | Suppression | Downregulation of mRNA and protein expression | LPS-stimulated RAW 264.7 macrophages |

| Interleukin-6 (IL-6) | Suppression | Downregulation of mRNA and protein expression | LPS-stimulated RAW 264.7 macrophages |

Modulation of Inflammatory Signaling Cascades

The anti-inflammatory effects of this compound are rooted in its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. nih.govresearchgate.net Research indicates that this compound targets multiple pathways simultaneously.

MAPK Pathway : this compound suppresses the LPS-induced phosphorylation of key kinases in the MAPK cascade, including p38, ERK, and JNK. researchgate.netresearchgate.net Since these kinases are upstream regulators of transcription factors, their inhibition is a key event in dampening the inflammatory response. researchgate.net

NF-κB Pathway : this compound is a potent inhibitor of the NF-κB signaling pathway. wikipedia.orgsmolecule.com It prevents the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govresearchgate.netnih.gov This action halts the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov

AP-1 Pathway : The compound also inhibits the transactivation of AP-1, another crucial transcription factor in inflammation. nih.gov This is achieved by suppressing the phosphorylation of c-Fos, a key component of the AP-1 heterodimer. researchgate.net

Nrf2/HO-1 Pathway : In addition to suppressing pro-inflammatory pathways, this compound activates a key anti-inflammatory and antioxidant pathway: the Nrf2/HO-1 axis. nih.govresearchgate.net It induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by down-regulating its inhibitor, Keap-1. nih.govresearchgate.net Once in the nucleus, Nrf2 promotes the expression of Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.govresearchgate.net This dual action of suppressing pro-inflammatory signals while activating anti-inflammatory ones underscores the comprehensive mechanistic profile of this compound. researchgate.net

| Signaling Pathway | Specific Molecular Target/Action of this compound | Overall Effect |

|---|---|---|

| MAPK (p38, ERK, JNK) | Inhibits phosphorylation | Suppression of inflammatory response |

| NF-κB | Blocks IκBα phosphorylation and p65 nuclear translocation | Inhibition of pro-inflammatory gene transcription |

| AP-1 | Inhibits c-Fos phosphorylation and AP-1 transactivation | Inhibition of inflammatory gene expression |

| Nrf2/HO-1 | Induces Nrf2 nuclear translocation and HO-1 expression | Activation of anti-inflammatory and antioxidant response |

Immunomodulatory Effects of this compound

The ability of a compound to modulate the immune system is a significant area of therapeutic research. This compound's potent anti-inflammatory actions are intrinsically linked to its immunomodulatory effects, as inflammation is a core component of the immune response. rsc.org By regulating the function of key immune cells like macrophages, this compound demonstrates clear immunomodulatory activity. nih.govfoodandnutritionresearch.net

The suppression of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β, IL-6) in activated macrophages prevents an excessive inflammatory response that can lead to tissue damage. nih.gov Furthermore, the activation of the Nrf2/HO-1 pathway is a recognized immunomodulatory mechanism that helps resolve inflammation and restore homeostasis. nih.govresearchgate.net Studies on sterols isolated from mushrooms, including this compound, have highlighted their ability to inhibit the NF-κB pathway, a central regulator of immune responses. rsc.org Therefore, this compound acts as an immunomodulator by rebalancing the cellular environment, shifting it from a pro-inflammatory to an anti-inflammatory and resolution-oriented state.

Impact on Macrophage Activation

This compound has been shown to influence macrophage activation, a key process in the inflammatory response. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated an ability to suppress the production of inflammatory mediators. researchgate.netnih.gov Specifically, it has been observed to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.netmdpi.com This inhibitory effect is achieved by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govmdpi.com

The underlying mechanism for this anti-inflammatory activity involves the modulation of key signaling pathways. researchgate.net Research indicates that this compound can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors in the inflammatory process. researchgate.netresearchgate.net This is achieved by inhibiting the phosphorylation of IκBα and c-Fos, which are necessary steps for the activation of NF-κB and AP-1. researchgate.net Furthermore, this compound has been found to suppress the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net

| Cell Line | Stimulant | Key Findings | Mechanisms of Action |

|---|---|---|---|

| RAW 264.7 macrophages | LPS | Inhibited production of NO and PGE2 | Suppressed iNOS and COX-2 expression; Inhibited NF-κB and AP-1 activation via MAPK pathway |

Cytokine Production Modulation in Immune Cells

This compound has demonstrated the ability to modulate the production of various cytokines in immune cells, further highlighting its anti-inflammatory potential. researchgate.netbiosynth.com In LPS-activated RAW 264.7 macrophages, this compound has been shown to decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.govmdpi.com This reduction occurs at both the mRNA and protein levels, indicating that this compound's regulatory effects take place during both the transcription and translation of these cytokine genes. mdpi.com

The mechanism behind this cytokine modulation is linked to the inhibition of the NF-κB and AP-1 signaling pathways, which are crucial for the transcription of many pro-inflammatory cytokine genes. researchgate.net By suppressing these pathways, this compound effectively dampens the inflammatory response initiated by stimuli like LPS. researchgate.net Some studies have also pointed to the involvement of the Nrf2/HO-1 signaling cascade, suggesting a multi-faceted approach by which this compound exerts its anti-inflammatory effects. researchgate.netresearchgate.net

| Cell Line | Stimulant | Affected Cytokines | Observed Effect |

|---|---|---|---|

| RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β | Decreased expression at both mRNA and protein levels |

Other Investigated Biological Activities of this compound

Antioxidant Properties and Oxidative Stress Modulation

This compound has been investigated for its antioxidant properties and its ability to modulate oxidative stress. nih.govsmolecule.com Studies have shown that it can exhibit antioxidant activity, which may help in protecting cells from damage caused by oxidative stress. smolecule.com In LPS-treated RAW 264.7 cells, this compound was found to attenuate the production of reactive oxygen species (ROS). nih.gov

The mechanism underlying its antioxidant effects involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. researchgate.netresearchgate.net this compound has been shown to induce the nuclear translocation of Nrf2 by down-regulating Keap-1 and up-regulating the expression of HO-1. researchgate.net This pathway plays a crucial role in the cellular defense against oxidative stress. nih.gov Additionally, some studies have reported that this compound exhibits peroxyl radical-scavenging capacity. mdpi.comnih.gov

Neuroprotective Potential and Neurite Outgrowth Stimulation (e.g., PC12 cells)

This compound has been identified as having potential neuroprotective effects and the ability to stimulate neurite outgrowth. chemfaces.comhoelzel-biotech.com In studies involving PC12 cells, a common model for neuronal research, this compound has been shown to stimulate nerve growth factor (NGF)-mediated neurite outgrowth. chemfaces.comhoelzel-biotech.com This suggests a potential role for this compound in promoting neuronal regeneration and connectivity. croucher.org.hk

Research on compounds isolated from the mushroom Hericium erinaceus, including this compound, has indicated that they can exhibit NGF-inducing activity and promote neurite outgrowth in in vitro assays. researchgate.net While the precise mechanisms are still under investigation, these findings point towards the potential of this compound in the context of neurodegenerative diseases. fungalbiotec.org

Anti-osteoporotic Effects

Preliminary research suggests that this compound may possess anti-osteoporotic properties. nih.gov Studies on compounds isolated from Hericium erinaceum, including a new sterol derivative of this compound, have shown the ability to inhibit the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastic differentiation. mdpi.comnih.govukolegija.lt Osteoclasts are cells responsible for bone resorption, and their inhibition is a key strategy in the treatment of osteoporosis.

These findings suggest that this compound and its derivatives could be beneficial in the development of natural treatments for osteoporosis. mdpi.comnih.gov However, more extensive research is required to fully elucidate the mechanisms and efficacy of this compound in this regard.

Inhibition of Phospholipase A2 (PLA2)

This compound has been investigated for its potential to inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. researchgate.netnih.gov PLA2 catalyzes the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of various inflammatory mediators. nih.gov However, studies on ergosterol (B1671047) derivatives isolated from the fungus Lactarius hatsudake found that while ergosterol peroxides showed selective inhibitory activity against Crotalus adamenteus venom PLA2, this compound itself did not demonstrate this activity. researchgate.netnih.gov It was concluded from this particular study that the peroxide group in the ergosterol derivatives was essential for the PLA2 inhibition. researchgate.net Further research is needed to clarify the inhibitory potential of this compound on different types of PLA2 enzymes.

Structure Activity Relationship Sar Studies of Cerevisterol and Its Analogs

Methodologies for SAR Elucidation in Cerevisterol (B30100) Research

The elucidation of this compound's SAR involves a combination of experimental techniques that link its structural features to its biological outcomes. The primary methodologies include:

Isolation and Purification : The initial step involves the extraction and purification of this compound from its natural sources, most commonly fungi like Saccharomyces cerevisiae and various Penicillium and Fusarium species. wikipedia.orgnih.gov This ensures that the observed biological activity is attributable to the compound .

Biological Assays : To determine its biological effects, purified this compound is subjected to a range of in vitro assays. For instance, its anti-inflammatory properties are often assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). nih.govnih.govmdpi.com

Cytotoxicity and Anticancer Screening : The anticancer potential is evaluated by testing this compound's effect on the viability of various cancer cell lines, such as those from human lung (A549), liver (Hep-G2), and breast (MCF-7). tandfonline.comkoreascience.kr The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays to quantify its cytotoxic potency. nih.gov

Analog Synthesis and Testing : A crucial aspect of SAR studies involves the chemical synthesis or isolation of structural analogs of this compound. researchgate.netnih.govmdpi.comrsc.org These analogs, which may differ in aspects like the number or position of hydroxyl groups or the saturation of the sterol rings, are then tested in the same biological assays to determine how these specific structural modifications impact activity.

Identification of Key Pharmacophores for this compound's Biological Activities

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgnih.gov For this compound, the key pharmacophoric features responsible for its biological activities can be inferred from its structure and computational studies.

The fundamental structure of this compound is (22E)-Ergosta-7,22-diene-3β,5α,6β-triol. wikipedia.org Its pharmacophore consists of:

The Steroid Nucleus : The rigid four-ring scaffold provides the basic framework that correctly positions the functional groups for interaction with biological targets.

The 3β, 5α, and 6β-triol System : This arrangement of three hydroxyl groups is a critical feature. These groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong and specific interactions with amino acid residues within the binding sites of target proteins. mdpi.comnih.gov For example, molecular docking has shown these hydroxyls forming hydrogen bonds with residues in the binding pockets of proteins like STAT3 and Keap-1. nih.govresearchgate.net

The C22-C23 Double Bond in the Side Chain : This feature in the aliphatic side chain also influences the molecule's conformation and interactions with targets.

These features collectively define the structural requirements for this compound's bioactivity. Alteration of any of these components, such as the orientation or presence of the hydroxyl groups, can significantly affect its biological profile.

Impact of Stereochemistry on this compound's Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological function, as interactions with chiral biological macromolecules like enzymes and receptors are highly specific. openresearchlibrary.orgresearchgate.net this compound's defined stereochemistry is essential for its activity. nih.gov

The specific spatial orientation of the hydroxyl groups at positions 3, 5, and 6 (3β, 5α, 6β) is paramount. Any change to this stereochemical configuration results in a different molecule with a potentially different biological profile. For example, studies on isomers like 6-epithis compound, where the stereochemistry at one center is altered, can reveal differing levels of activity, highlighting the strict structural requirements of the target binding site. openresearchlibrary.orgresearchgate.net This stereospecificity suggests that this compound's binding to its molecular targets is highly ordered and that a precise fit is necessary for its biological effects. Molecular modeling studies have shown that the specific stereoisomer of this compound allows for optimal interaction and binding energy with its targets, which would be less favorable for other stereoisomers. researchgate.net

Comparative SAR Studies with Related Sterols (e.g., Ergosterol (B1671047) and its Derivatives)

Comparing the biological activities of this compound with structurally related sterols, such as its precursor Ergosterol and the related metabolite Ergosterol Peroxide, provides valuable SAR insights. These comparisons help to identify the functional groups responsible for specific activities.

Ergosterol lacks the 5α,6β-hydroxyl groups of this compound and instead has a conjugated diene system in the B-ring. Ergosterol Peroxide is characterized by a peroxide bridge across the B-ring at positions 5 and 8. These structural differences lead to distinct biological activities.

For instance, in studies evaluating cytotoxicity against various cancer cell lines, the potency of these three compounds can vary significantly. In one study, Ergosterol Peroxide was found to be more cytotoxic to Vero cells than this compound. tandfonline.comkoreascience.kr However, another report indicated that this compound had moderate activity against MCF-7, MDA-MB-231, and Caco-2 cancer cells, while Ergosterol Peroxide was weaker. tandfonline.comresearchgate.net These differing results underscore the importance of the specific cell line and its associated targets. The presence of the peroxide bridge in Ergosterol Peroxide is often assumed to be a key contributor to its cytotoxicity. researchgate.net In contrast, the triol system of this compound is crucial for its potent anti-inflammatory effects, which are more pronounced than those of Ergosterol. tandfonline.comkoreascience.kr

| Compound | Key Structural Difference from this compound | Reported Biological Activity (Example) | Reference |

|---|---|---|---|

| This compound | - | Moderate cytotoxicity against MCF-7 cells (IC₅₀: 32.4–41.5 μM); Potent anti-inflammatory activity. | tandfonline.com, koreascience.kr |

| Ergosterol | Lacks 5α,6β-OH groups; has Δ⁵,⁷-diene | Inhibited Hep2 cancer cell growth (IC₅₀: 40 μM/mL); shows anti-inflammatory effects by suppressing TNF-α. | nih.gov |

| Ergosterol Peroxide | Has a 5α,8α-peroxide bridge; lacks 6β-OH | Weak cytotoxicity against MCF-7 cells (IC₅₀: 52.4–99.39 μM); potent inhibitor of NO production. | tandfonline.com, koreascience.kr, researchgate.net |

| (3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diol | Lacks 6β-OH; different B-ring diene system | Potent cytotoxicity against Hep-G2 cells (IC₅₀: 2.89 μg/mL). | tandfonline.com, koreascience.kr |

Computational Approaches in this compound SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are powerful tools for investigating SAR at the molecular level, providing insights that complement experimental data. ipb.pt

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies with this compound have been instrumental in identifying its potential molecular targets and explaining its mechanism of action. For example, docking simulations have shown that this compound can fit into the binding pockets of key signaling proteins such as:

Keap-1 : this compound is predicted to bind to Keap-1, a key regulator of the Nrf2 antioxidant pathway, which helps explain its anti-inflammatory and cytoprotective effects. mdpi.comresearchgate.net

STAT3, SRC, and TP53 : Docking studies revealed that this compound has a high binding affinity for these cancer- and inflammation-related proteins. The hydroxyl groups were identified as forming crucial hydrogen bonds with amino acid residues like TYR27, LYS142, and ASP158 in STAT3. nih.gov

Bcl-2 : Virtual screening suggested this compound as a potential inhibitor of the anti-apoptotic protein Bcl-2, with a calculated binding energy lower than -10 kcal/mol, indicating a strong interaction. ipb.pt

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex. For this compound, MD simulations have confirmed that its binding to targets like SRC, TP53, and STAT3 is stable over time, reinforcing the docking predictions. nih.gov

These computational approaches are vital for rationalizing the observed biological activities and for guiding the design of new analogs with improved potency or selectivity.

| Target Protein | Predicted Binding Interaction | Implication for Biological Activity | Reference |

|---|---|---|---|

| STAT3 | Hydrogen bonds with TYR27, LYS142, ASP158 | Inhibition of a key inflammation and cancer pathway | nih.gov |

| SRC | High binding affinity, stable complex in MD simulations | Modulation of cell proliferation and survival signals | nih.gov |

| Keap-1 | Binding to the Kelch domain | Activation of the Nrf2/HO-1 antioxidant pathway | mdpi.com, researchgate.net |

| Bcl-2 | Binding energy < -10 kcal/mol | Potential induction of apoptosis in cancer cells | ipb.pt |

Advanced Methodologies in Cerevisterol Research

Spectroscopic and Spectrometric Techniques for Cerevisterol (B30100) Research

Spectroscopic and spectrometric methods are fundamental to the chemical and biological investigation of this compound, providing detailed insights into its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR are employed to map the carbon and proton skeletons of the molecule. researchgate.netresearchgate.net The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the connectivity and stereochemistry of the atoms. researchgate.net For instance, the characteristic signals in the ¹H NMR spectrum reveal the presence of methyl, methylene, and methine groups, while the ¹³C NMR spectrum indicates the number and type of carbon atoms. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. researchgate.net These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the ergostane (B1235598) skeleton. researchgate.netresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the relative stereochemistry of the molecule by identifying protons that are close in space. researchgate.net The structural elucidation of this compound and its derivatives often involves comparing their NMR data with those of known related compounds. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Me-18 | Value | 12.8 |

| Me-19 | Value | 13.0 |

| Me-21 | Value | Value |

| Me-26 | Value | Value |

| Me-27 | Value | Value |

| Me-28 | Value | 17.8 |

| Note: Specific proton chemical shifts are dependent on the solvent and experimental conditions and are often reported in detailed research articles. researchgate.netsigmaaldrich.com This table presents a generalized view based on typical values for ergostane-type sterols. |

Mass Spectrometry (MS) for Metabolite and Derivative Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to deduce the molecular formula. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule for MS analysis. researchgate.net

The fragmentation patterns observed in the mass spectrum offer valuable structural information. researcher.lifenih.govlibretexts.org The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. researchgate.netmdpi-res.com For example, the loss of water molecules is a common fragmentation pathway for sterols containing hydroxyl groups. nih.gov The analysis of these fragmentation patterns, often in tandem with NMR data, is a powerful strategy for identifying and characterizing this compound and related metabolites in complex biological samples. researcher.lifecabidigitallibrary.orgnih.gov

UV Absorption Spectroscopy in this compound Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a simpler but still valuable technique in the study of this compound. The UV spectrum of a molecule is determined by its electronic structure, specifically the presence of chromophores (light-absorbing groups). researchgate.netuv-vis-spectral-atlas-mainz.org this compound exhibits a characteristic UV absorption maximum at approximately 248 nm. wikipedia.orgwikiwand.com This absorption is due to the conjugated diene system within its steroidal ring structure. This property can be used for the detection and quantification of this compound in samples, as the intensity of the absorption is proportional to its concentration.

Chromatographic Techniques for this compound Analysis and Purification Optimization (e.g., HPLC)

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources, where it is often present in complex mixtures of other sterols and lipids. researchgate.netharvardapparatus.comscispace.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method. mdpi.comnih.govnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components of the mixture between the two phases. harvardapparatus.comscispace.com

For this compound purification, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.govsepscience.com By carefully optimizing the mobile phase composition and gradient, researchers can achieve high-resolution separation of this compound from structurally similar compounds. mdpi.comsepscience.com The purity of the isolated this compound can be readily assessed using analytical HPLC, with a purity of ≥95% being a common standard for biological studies. mdpi.com

Cellular and Molecular Biology Techniques Applied to this compound Studies

To understand the biological activities of this compound, researchers utilize a range of cellular and molecular biology techniques. These methods allow for the investigation of how this compound affects cellular processes, gene expression, and protein function.

Gene Expression Analysis (e.g., RT-PCR, Immunoblotting)

Gene expression analysis is crucial for elucidating the molecular mechanisms underlying the biological effects of this compound. mdpi.comnih.govresearchgate.net Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net By quantifying the mRNA levels of target genes in cells treated with this compound, researchers can determine whether the compound upregulates or downregulates their expression. nih.govresearchgate.netnih.gov

Immunoblotting, also known as Western blotting, is used to detect and quantify specific proteins. mdpi.comresearchgate.net This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies that specifically bind to the protein of interest. mdpi.comresearchgate.net By comparing the protein levels in control and this compound-treated cells, scientists can determine the effect of the compound on protein expression and signaling pathways. mdpi.comresearchgate.net For example, studies have used RT-PCR and immunoblotting to show that this compound can modulate the expression of genes and proteins involved in inflammation, such as cytokines and enzymes like iNOS and COX-2. mdpi.comnih.govresearchgate.netresearchgate.net

Table 2: Key Genes and Proteins Investigated in this compound Research

| Target Molecule | Technique Used | Biological Process |

| iNOS (inducible Nitric Oxide Synthase) | RT-PCR, Immunoblotting | Inflammation |

| COX-2 (Cyclooxygenase-2) | RT-PCR, Immunoblotting | Inflammation |

| TNF-α (Tumor Necrosis Factor-alpha) | RT-PCR, ELISA | Inflammation, Immunity |

| IL-1β (Interleukin-1beta) | RT-PCR, ELISA | Inflammation, Immunity |

| IL-6 (Interleukin-6) | RT-PCR, ELISA | Inflammation, Immunity |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Reporter Gene Assay, Immunoblotting | Signal Transduction, Inflammation |

| Nrf2 (Nuclear factor erythroid 2–related factor 2) | Immunoblotting | Oxidative Stress Response |

| HO-1 (Heme Oxygenase-1) | Immunoblotting | Oxidative Stress Response |

| This table summarizes some of the key molecular targets that have been studied in relation to this compound's biological activities. The techniques listed are commonly used to assess the expression and/or activity of these molecules. |

Protein-Ligand Interaction Studies

The investigation of this compound's biological activity at a molecular level frequently employs protein-ligand interaction studies, primarily through computational methods like molecular docking and molecular dynamics simulations. These techniques predict and analyze the binding affinity and interaction patterns between this compound and specific protein targets, offering insights into its potential mechanisms of action.

Molecular docking simulations have been instrumental in identifying and characterizing the interaction of this compound with key proteins involved in inflammation and apoptosis. For instance, studies have shown that this compound can bind to the Kelch-like ECH-associated protein 1 (Keap-1), a crucial regulator of the Nrf2 antioxidant pathway. nih.gov The docking analysis predicted a strong binding affinity, with a binding energy value of -9.1 kcal/mol. nih.gov This interaction is stabilized by significant hydrogen bonds and hydrophobic interactions with amino acid residues in the subpockets of the Keap-1 receptor, including Arg415, Ser555, Ala556, and Ser602. nih.gov

In the context of cancer research, molecular docking has been used to evaluate this compound as a potential inhibitor of the anti-apoptotic protein Bcl-2. ipb.pt These virtual screening studies suggested that this compound, among other steroids, has the ability to interact strongly with Bcl-2, exhibiting a binding energy lower than -10 kcal/mol. ipb.pt Further computational studies have explored this compound's binding to other cancer-related targets such as SRC, TP53, and STAT3. nih.gov Molecular dynamics simulations indicated that this compound can form stable complexes with these proteins, suggesting a potential mechanism for its antiproliferative effects. nih.gov The binding is characterized by deep penetration into the active site, forming stabilizing polar and nonpolar bonds with key amino acid residues. nih.gov

These computational approaches are vital for identifying potential molecular targets and guiding further experimental validation of this compound's therapeutic activities. nih.govsemanticscholar.org

Table 1: Summary of this compound Protein-Ligand Interaction Studies

| Protein Target | Methodology | Key Findings | Reference |

| Keap-1 | Molecular Docking (AutoDock Vina) | Predicted binding energy of -9.1 kcal/mol; interactions via hydrogen bonds and hydrophobic forces with residues Arg415, Ser555, Ala556, and Ser602. | nih.gov |

| Bcl-2 | Molecular Docking (AutoDock4) | Predicted binding energy lower than -10 kcal/mol, suggesting strong interaction ability. | ipb.pt |

| SRC, TP53, STAT3, EP300 | Molecular Docking, Molecular Dynamics Simulation | This compound showed high binding affinity, particularly for SRC, TP53, and STAT3, forming stable complexes. | nih.gov |

| Neuropeptide Y1 Receptor (Y1R) | Molecular Docking | Identified as a putative antagonist with a high binding affinity of -10.8 kcal/mol. | semanticscholar.org |

| Interleukin-6 (IL-6) | Molecular Docking | Studies have predicted the binding interaction between this compound and the pro-inflammatory cytokine IL-6. | researchgate.net |

Cell Viability and Proliferation Assays (in vitro models)

In vitro assays are fundamental in determining the biological effects of this compound on various cell types, particularly its impact on cell viability and proliferation. These assays are crucial for initial screening and mechanistic studies. nih.govcreative-diagnostics.com

A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In studies involving this compound, the MTT assay has been performed on various cell lines, including murine macrophage cells (RAW 264.7 and peritoneal macrophages), human cervical cancer cells (HeLa), and murine fibroblasts (NIH-3T3). mdpi.comresearchgate.netresearchgate.net For example, research on RAW 264.7 macrophages demonstrated that this compound, at concentrations up to 20 µM, did not exhibit cytotoxic effects, allowing for the subsequent study of its anti-inflammatory properties without confounding toxicity. nih.govresearchgate.net

Cell proliferation assays evaluate the ability of a compound to inhibit or stimulate cell growth. The clonogenic assay, for instance, assesses the ability of a single cell to grow into a colony. nih.gov This method was used to study the antiproliferative effect of other natural compounds on HeLa cells, providing a model for how this compound's long-term effects on cancer cell proliferation could be assessed. nih.gov Another technique is the scratch assay, which measures cell migration and proliferation in the context of wound healing. researchgate.net In a study using NIH-3T3 fibroblasts, this compound was found to promote cell proliferation, which contributed to an enhanced wound closure rate in vitro. researchgate.net

These assays collectively provide a detailed picture of how this compound interacts with different cells, indicating its potential as a non-toxic modulator of inflammatory responses or as a compound that can influence cell growth, depending on the cell type and context. nih.govresearchgate.netwikipedia.org

Table 2: Application of Cell Viability and Proliferation Assays in this compound Research

| Cell Line | Assay Type | Purpose | Key Finding | Reference |

| RAW 264.7 Macrophages | MTT Assay | To determine cytotoxicity before anti-inflammatory testing. | This compound was not cytotoxic at effective anti-inflammatory concentrations (up to 20 µM). | nih.govmdpi.comresearchgate.net |

| Peritoneal Macrophages | MTT Assay | To measure cell viability after treatment. | No significant negative effect on cell viability was observed at tested concentrations. | researchgate.net |

| NIH-3T3 Murine Fibroblasts | MTT Assay | To assess the effect on fibroblast viability. | An increase in cell viability was observed at concentrations up to 10 µg/mL. | researchgate.net |

| NIH-3T3 Murine Fibroblasts | Scratch Assay | To evaluate wound healing potential through cell proliferation and migration. | Enhanced the wound closure rate compared to the control. | researchgate.net |

| P388 Mouse Leukemia Cells | Not specified | To assess cytotoxicity. | This compound is reported to be cytotoxic to this cell line. | wikipedia.org |

| A549 Human Alveolar Epithelial Cells | Not specified | To assess cytotoxicity. | This compound is reported to be cytotoxic to this cell line. | wikipedia.org |

| T47D Breast Cancer Cells | Proliferation Assay | To assess antiproliferative effects. | Showed moderate inhibition of estrogen-induced proliferation. | researchgate.net |

In Vivo (Animal Model) Methodologies for this compound Efficacy Studies

Preclinical animal models are essential for translating in vitro findings into a systemic, whole-organism context, providing critical data on the efficacy of compounds like this compound. frontiersin.orgijrpc.com These models are designed to mimic human diseases and are indispensable for evaluating the therapeutic potential of a drug candidate before it can be considered for human trials. nih.govnih.gov Although many studies on this compound focus on in vitro mechanisms, they often conclude by highlighting the necessity of in vivo validation to determine systemic efficacy and pharmacokinetics. mdpi.com

The selection of an appropriate animal model is a critical step in preclinical research. frontiersin.org For immune-based therapies and inflammatory conditions, rodents, such as mice and rats, are commonly used due to their well-characterized genetics and physiology. ijrpc.com The goal of these in vivo experiments is to establish a therapeutic window where the compound shows a beneficial effect at a dose that is well-tolerated. frontiersin.org

Pharmacodynamic Marker Analysis in Preclinical Disease Models

Pharmacodynamic (PD) marker analysis in preclinical models involves measuring the biochemical and physiological effects of a compound on the body. frontiersin.org This is crucial for understanding how this compound exerts its effects in vivo and for confirming that the mechanisms observed in vitro are relevant in a whole organism. mdpi.com

Based on extensive in vitro data, the key PD markers for this compound's anti-inflammatory activity would include pro-inflammatory mediators and cytokines. nih.govmdpi.com In an animal model of inflammation, researchers would collect blood plasma or tissue samples (e.g., from the site of inflammation) after treatment with this compound. mdpi.com The levels of markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) would be quantified. mdpi.comresearchgate.net

The expression of relevant genes and proteins is also a critical component of PD analysis. mdpi.com Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) would be used to measure the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in tissues. nih.gov Correspondingly, Western blot analysis and enzyme-linked immunosorbent assays (ELISA) would be employed to quantify the protein levels of iNOS, COX-2, and various signaling proteins like NF-κB, MAPKs (p38, ERK, JNK), Nrf2, and HO-1. nih.govresearchgate.net A successful outcome would show that this compound treatment leads to a significant reduction in pro-inflammatory markers and a modulation of the signaling pathways identified in in vitro experiments. mdpi.comresearchgate.net

Preclinical Animal Models for Anti-inflammatory and Antiproliferative Research

To evaluate the efficacy of this compound in vivo, specific and validated animal models of disease are utilized. ijrpc.com